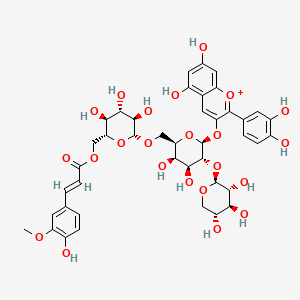
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
Overview
Description
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside: is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is predominantly found in black carrots (Daucus carota ssp. sativus var. atrorubens Alef.) and is used as a natural food colorant . Anthocyanins, including this compound, are phenolic compounds that contribute to the red, blue, and purple hues in various fruits and vegetables .
Mechanism of Action
Target of Action
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of compounds with potent antioxidant properties . The primary targets of this compound are the biosynthetic genes involved in the anthocyanin pathway . These genes are responsible for the synthesis and accumulation of anthocyanins, which are used as natural red, blue, and purple food colorants .
Mode of Action
The interaction of this compound with its targets results in the upregulation of the anthocyanin biosynthetic genes . This upregulation leads to an increase in anthocyanin content, with studies showing an approximately 25% increase in anthocyanin content in ethephon-treated carrot plants .
Biochemical Pathways
The compound affects the phenylpropanoid pathway, specifically the branch responsible for anthocyanin synthesis . The activation of this pathway is associated with the increased expression of the anthocyanin biosynthetic genes, including PAL1, PAL3, F3H1, DFR1, and LDOX2 . The downstream effects include the synthesis and accumulation of anthocyanins, which contribute to the coloration of plants .
Pharmacokinetics
It’s known that glycosyl addition improves the stability of anthocyanidins , which could potentially enhance the bioavailability of this compound.
Result of Action
The result of the compound’s action is the enhanced content of anthocyanins in plants . This is of economic importance as increased pigment concentration per unit of biomass implies improved profitability parameters in food color production . Moreover, anthocyanins are known to possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
Action Environment
Environmental factors such as the application of ethephon, an ethylene-generating compound, can influence the action of this compound . Ethephon treatment has been shown to enhance anthocyanin content in black carrots . Additionally, a correlation has been proposed between ethylene and sugar contents and the induction of anthocyanin synthesis .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside interacts with various enzymes and proteins in biochemical reactions. It is synthesized through a common biosynthesis pathway involving the enzyme galactosyltransferase, which uses uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates .
Cellular Effects
This compound has been shown to have various effects on cells. It has antioxidant properties and other health effects, including anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to a decrease in blood glucose levels and does not hinder muscle protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It shares a common biosynthesis pathway and analogous stability with other anthocyanins . The results seen in in vitro studies may not apply when it is consumed due to its low bioavailability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight, a dose well above what is achieved through foods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is part of the phenylpropanoid pathway, which is activated under stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves the biosynthesis pathway of anthocyanins in plants. This pathway is activated by specific transcription factors such as MYB, bHLH, and WD40 . The process includes several enzymatic steps that convert phenylalanine into anthocyanins through the phenylpropanoid pathway .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of black carrots, which are then treated with elicitors like ethephon to enhance anthocyanin content . The extraction process involves using solvents such as water, formic acid, and acetonitrile in a gradient elution method .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-xylosyl(feruloylglucosyl)galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of phenolic hydroxyl groups in the anthocyanin structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin 3-xylosyl(sinapoylglucosyl)galactoside and cyanidin 3-xylosyl(coumaroylglucosyl)galactoside .
Scientific Research Applications
Chemistry: In chemistry, cyanidin 3-xylosyl(feruloylglucosyl)galactoside is studied for its antioxidant properties and its ability to act as a natural pH indicator .
Biology: In biological research, this compound is investigated for its role in plant stress responses and its potential health benefits, including anti-inflammatory and anti-cancer properties .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, such as protecting against oxidative stress and reducing the risk of chronic diseases .
Industry: In the food industry, this compound is used as a natural colorant, providing an alternative to synthetic dyes .
Comparison with Similar Compounds
- Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside
- Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside
- Cyanidin 3-xylosylgalactoside
Uniqueness: Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is unique due to its specific acylation pattern, which influences its color stability and antioxidant capacity . This compound’s feruloyl group provides additional antioxidant properties compared to its sinapoyl and coumaroyl counterparts .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNMJSHMPEZCV-JHCRVGSQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47O23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162083 | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
919.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-99-7 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]propanamide](/img/structure/B1652258.png)
![2-[2-(2-Chlorophenyl)ethenyl]quinoline](/img/structure/B1652259.png)
![2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B1652261.png)
![1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene](/img/structure/B1652264.png)
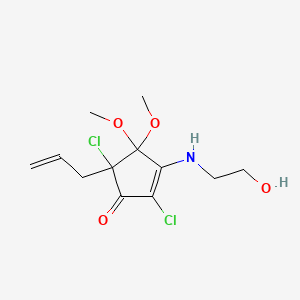
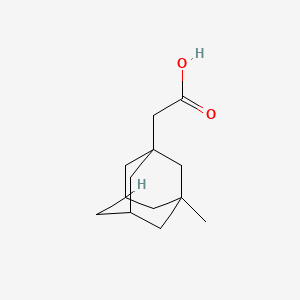
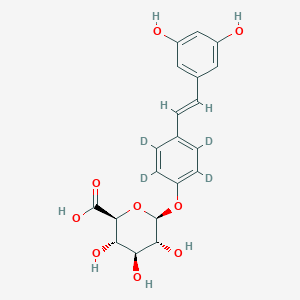
![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)
![2-[(3,5-Ditert-butyl-4-hydroxybenzoyl)amino]acetic acid](/img/structure/B1652272.png)
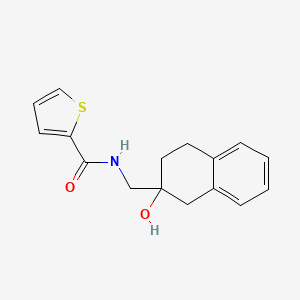
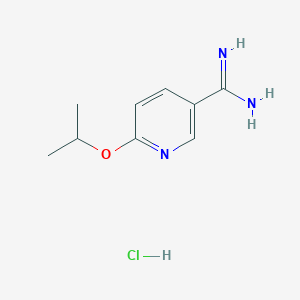
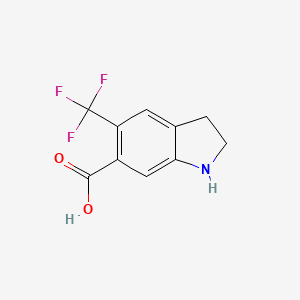
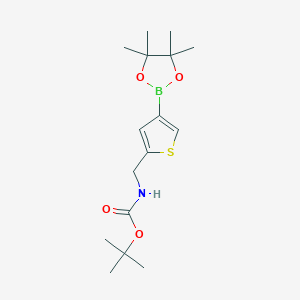
![(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B1652281.png)
